molecular formula C7H5IO3 B3215695 4-Hydroxy-2-iodobenzoic acid CAS No. 116631-87-9

4-Hydroxy-2-iodobenzoic acid

Cat. No.: B3215695
CAS No.: 116631-87-9
M. Wt: 264.02 g/mol
InChI Key: QUHAEKSMWKKPOS-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5IO3 and its molecular weight is 264.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-hydroxy-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHAEKSMWKKPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by an aromatic ring that contains at least one carboxyl group and one or more halogen atoms. These compounds are significant in organic synthesis and materials science.

4-Hydroxy-2-iodobenzoic acid is a member of this family, specifically an iodinated derivative of salicylic (B10762653) acid. Its fundamental properties are influenced by the interplay of its three functional groups: the carboxyl group, the hydroxyl group, and the iodine atom.

General Properties of Aromatic Carboxylic Acids:

Acidity: The presence of the carboxyl group (-COOH) makes these compounds acidic, allowing them to donate a proton. wikipedia.org They can react with bases to form salts. iodobenzene.ltd

Polarity and Solubility: Carboxylic acids are polar molecules and can form hydrogen bonds. wikipedia.org Shorter-chain carboxylic acids are soluble in water, but solubility decreases as the carbon chain length increases. wikipedia.orgchemicalnote.com Due to the polar groups, this compound shows some solubility in polar solvents like water and ethanol. iodobenzene.ltd

Reactivity: The aromatic ring can undergo electrophilic substitution reactions, while the carboxyl group can be converted into various derivatives such as esters and amides. mu.edu.iqnumberanalytics.com The halogen substituent also introduces unique reactivity, which is discussed in the next section.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₅IO₃
Molecular Weight 264.02 g/mol
Appearance White to light-yellow crystalline powder
CAS Number 116631-87-9

This table is populated with data from search results. chemicalbook.comchemspider.comsigmaaldrich.com

Significance of Iodine Substitution in Aromatic Systems for Synthetic Chemistry

Direct Synthesis Pathways for this compound

The direct synthesis of this compound, also known as 4-iodosalicylic acid, can be achieved through the regioselective iodination of existing aromatic precursors. The positions of the hydroxyl and carboxyl groups on the benzene (B151609) ring direct the electrophilic substitution of iodine.

One established method involves the direct iodination of salicylic (B10762653) acid (2-hydroxybenzoic acid). The kinetics of this reaction have been studied using iodine monochloride (ICl) in an aqueous medium at a controlled pH. isca.in The reaction proceeds rapidly, demonstrating second-order kinetics. isca.in

A multi-step sequence starting from 2-hydroxybenzoic acid offers an alternative, highly regioselective route. This pathway involves:

Nitration : Treatment with fuming nitric acid and sulfuric acid to produce 2-hydroxy-5-nitrobenzoic acid.

Reduction : The nitro group is then reduced to an amine via catalytic hydrogenation.

Sandmeyer Reaction : The resulting amino group is converted to a diazonium salt, which is subsequently quenched with potassium iodide (KI) to introduce iodine at the desired position.

Modern photochemical methods also provide a direct pathway. A photoredox-neutral approach enables the direct C-H iodination of salicylic acid using a ruthenium catalyst (Ru(bpy)₃₂) under blue LED irradiation. This method utilizes N-Iodosuccinimide (NIS) as the iodine source.

MethodStarting MaterialKey Reagents/CatalystsYield (%)Reference
Direct IodinationSalicylic AcidIodine Monochloride (ICl)N/A isca.in
Photoredox IodinationSalicylic AcidRu(bpy)₃₂, N-Iodosuccinimide (NIS), L-ascorbic acid68
Nitration-Reduction-Iodination2-Hydroxybenzoic Acid1. HNO₃/H₂SO₄ 2. H₂/Pd-C 3. NaNO₂/HCl, KI43 (overall)

Precursor Chemistry: Synthesis of Related Iodobenzoic Acid Esters

The synthesis of ester derivatives, particularly methyl esters, is a crucial aspect of the chemistry of this compound. These esters not only serve as direct precursors but are also valuable in their own right for applications in organic synthesis, such as in cross-coupling reactions. nih.gov

Esterification Reactions for Methyl Iodobenzoates

A common and practical strategy for synthesizing this compound involves the initial protection of the carboxylic acid group as a methyl ester. Commercially available methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) is often used as the starting material. This approach allows for the regioselective iodination at the 4-position of the benzene ring.

The iodination of methyl salicylate is typically performed using iodine monochloride (ICl) in acetic acid. This reaction yields methyl 2-hydroxy-4-iodobenzoate with good efficiency. Following the iodination, the methyl ester is hydrolyzed to the final carboxylic acid. This hydrolysis is generally carried out under basic conditions, for example, using sodium hydroxide (B78521) in ethanol, and proceeds in high yield.

StepReactantReagents/ConditionsYield (%)Reference
IodinationMethyl SalicylateICl, Acetic Acid, 60°C72-85
HydrolysisMethyl 2-hydroxy-4-iodobenzoate2M NaOH, EtOH, 80°C, 2 hoursQuantitative

Functional Group Interconversions on Iodobenzoic Acid Scaffolds

The structure of this compound contains three distinct functional groups—a carboxylic acid, a hydroxyl group, and an iodine atom—each offering opportunities for further chemical modification.

Hydroxylation Strategies in Iodo-Aromatic Systems

While the more common synthetic route involves iodinating a pre-existing phenol, the introduction of a hydroxyl group onto an iodo-aromatic scaffold is another possible transformation. Direct hydroxylation can be a challenging transformation, but methodologies exist for such conversions on suitable precursor compounds. smolecule.com For instance, the oxidation of certain organoboron compounds or other activated intermediates can lead to the formation of a hydroxyl group on an aromatic ring. The use of hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) is known to facilitate α-hydroxylation of certain carbonyl compounds, indicating the potential of such reagents in hydroxylation reactions under specific conditions. organic-chemistry.org

Carboxylic Acid Functionalization Techniques

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations.

Reduction to Alcohols : The carboxylic acid can be reduced to the corresponding alcohol. A modern, environmentally friendly method involves a two-step, one-pot process where the acid is first converted to a S-2-pyridyl thioester, followed by reduction with a nickel catalyst and a silane. rsc.org

Formation of Heterocycles : The carboxyl group can serve as a starting point for the synthesis of various heterocyclic systems. For example, it can be used to construct 1,3,4-oxadiazole (B1194373) rings through a one-pot synthesis-functionalization strategy. nih.gov

Ester and Amide Formation : Standard esterification and amidation reactions can be performed on the carboxylic acid. A notable functionalization is the conversion to an N-succinimidyl (NHS) ester, which creates a reactive intermediate useful for bioconjugation, for instance, in labeling proteins.

Decarboxylation : Under certain conditions, the carboxyl group can be removed from the molecule through decarboxylation reactions. chemicalbook.com

Salt Formation : As a typical carboxylic acid, it readily reacts with bases to form the corresponding carboxylate salts.

Atom-Economical and Green Chemistry Approaches to Iodobenzoic Acids

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Several green and atom-economical strategies have been applied to the synthesis of iodobenzoic acids and related compounds.

Hypervalent Iodine Reagents from Green Oxidants: The synthesis of hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), which are used in various oxidation reactions, can be made greener. Traditionally prepared with strong, hazardous oxidants, IBX can now be synthesized from 2-iodobenzoic acid using Oxone® (potassium peroxymonosulfate) in water. mdpi.comwikipedia.org This method is more environmentally friendly, with sulfate (B86663) salts being the primary byproducts. nih.gov

Enzyme-Catalyzed Iodination: Biocatalysis offers a sustainable alternative to traditional chemical methods. Laccase enzymes, in the presence of potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant, can catalyze the iodination of phenols in aqueous media under mild conditions. rsc.orgrsc.org This approach is highly atom-economical and avoids the use of toxic reagents and solvents. rsc.orgrsc.org

Photoredox Catalysis: As mentioned in section 2.1, ruthenium-catalyzed photoredox C-H iodination represents a green approach. These reactions often proceed under mild conditions, use light as a renewable energy source, and can reduce the need for harsh chemical reagents.

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxy 2 Iodobenzoic Acid

Electrophilic Aromatic Substitution Dynamics

The aromatic ring of 4-Hydroxy-2-iodobenzoic acid is substituted with three distinct functional groups: a hydroxyl (-OH) group, an iodine (-I) atom, and a carboxyl (-COOH) group. The dynamics of further electrophilic aromatic substitution on this molecule are governed by the cumulative electronic and steric effects of these substituents.

Hydroxyl Group (-OH): The hydroxyl group at position 4 is a powerful activating group and is ortho, para-directing. This is due to its strong +R (resonance) effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring, stabilizing the cationic intermediate (the arenium ion) formed during substitution.

Iodine (-I): The iodine atom at position 2 is a deactivating group due to its -I (inductive) effect, which withdraws electron density from the ring. However, like other halogens, it is an ortho, para-director because its +R effect (though weaker than its -I effect) can stabilize the arenium ion when the electrophile adds to the ortho or para positions.

Carboxyl Group (-COOH): The carboxyl group at position 1 is a strong deactivating group and a meta-director. Both its -I and -R effects withdraw electron density from the ring, destabilizing the arenium ion, particularly when substitution occurs at the ortho or para positions.

Considering the combined influence, the powerfully activating hydroxyl group dominates the regioselectivity. It strongly directs incoming electrophiles to its ortho positions (positions 3 and 5). Position 3 is sterically hindered by the adjacent carboxyl and iodo groups. Therefore, electrophilic substitution is most likely to occur at position 5, which is ortho to the hydroxyl group and meta to the deactivating carboxyl group.

SubstituentPositionElectronic EffectDirecting Influence
Carboxyl1Deactivating (-I, -R)meta
Iodine2Deactivating (-I > +R)ortho, para
Hydroxyl4Activating (+R > -I)ortho, para

Nucleophilic Substitution Reactions of the Iodine Moiety

The iodine atom in this compound serves as an effective leaving group in various substitution reactions, particularly in metal-catalyzed cross-coupling processes. Direct nucleophilic aromatic substitution (SNAr) is generally difficult on this substrate unless harsh conditions are applied. However, the carbon-iodine bond is highly reactive in palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These transformations are valuable for incorporating the substituted benzoic acid scaffold into more complex molecules. nih.gov The reactivity of the iodine atom allows for a range of coupling partners. nih.gov

Table of Common Cross-Coupling Reactions:

Reaction Name Coupling Partner Bond Formed Typical Catalyst
Suzuki-Miyaura Coupling Boronic acids/esters (R-B(OR)₂) C-C Pd complexes (e.g., Pd(PPh₃)₄)
Stille Coupling Organostannanes (R-SnR'₃) C-C Pd complexes
Heck Coupling Alkenes C-C (alkenyl) Pd complexes
Sonogashira Coupling Terminal Alkynes C-C (alkynyl) Pd/Cu complexes

Redox Chemistry of the Hydroxyl and Carboxyl Groups

The phenolic hydroxyl group is susceptible to oxidation, although this can be challenging without affecting other parts of the molecule. Strong oxidizing agents can lead to the formation of quinone-like structures or ring-opening under harsh conditions. Selective oxidation often requires specific reagents. For instance, Fremy's salt (Potassium nitrosodisulfonate) is known for oxidizing phenols to quinones. Other reagents like Salcomine in the presence of oxygen can also facilitate this transformation. The choice of oxidant is critical to avoid unwanted side reactions, such as oxidation of the iodine atom.

The carboxyl group is resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgkhanacademy.org Its conversion to a primary alcohol (2-iodo-4-hydroxybenzyl alcohol) requires powerful hydride-donating reagents. libretexts.org

Commonly employed reagents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): This is a very strong, non-selective reducing agent that readily reduces carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.org

Borane (BH₃ or B₂H₆): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids. libretexts.orgkhanacademy.org It offers a degree of selectivity, as it reduces carboxylic acids faster than some other functional groups. khanacademy.org

Decarboxylation Processes and Derivative Formation

The removal of the carboxyl group as carbon dioxide (CO₂) is a key transformation. Decarboxylation of benzoic acids can be achieved under thermal or catalytic conditions. For substituted benzoic acids, the reaction is often facilitated in acidic aqueous solutions at elevated temperatures. semanticscholar.org The process typically involves the protonation of the ring, followed by the loss of CO₂. The product of the decarboxylation of this compound would be 3-iodophenol.

Beyond removal, the carboxyl group is a versatile handle for creating a wide array of derivatives. Standard organic transformations can be applied, such as:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an amine produces an amide.

Acyl Halide Formation: Reaction with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid into a more reactive acyl halide.

Role in Hypervalent Iodine Chemistry

2-Iodobenzoic acid is a well-known precursor to 2-Iodoxybenzoic acid (IBX), a widely used hypervalent iodine(V) oxidizing agent. orientjchem.orgwikipedia.orgwikipedia.org IBX is prepared by the oxidation of 2-iodobenzoic acid with a strong oxidant, such as Oxone (potassium peroxymonosulfate), in an aqueous solution. orientjchem.orgwikipedia.org This foundational chemistry is applicable to substituted derivatives.

This compound can similarly serve as a precursor to a functionalized hypervalent iodine reagent. The iodine atom at the 2-position, ortho to the carboxyl group, can be oxidized to a higher valence state. The presence of the hydroxyl group on the ring is compatible with this transformation, as demonstrated by the synthesis of polymer-supported IBX reagents from hydroxy-substituted 2-iodobenzoic acids. orientjchem.org

The oxidation of this compound with an oxidant like Oxone would yield 4-Hydroxy-2-iodoxybenzoic acid (4-Hydroxy-IBX) .

This resulting compound, 4-Hydroxy-IBX, would be expected to function as a mild and selective oxidant, analogous to IBX itself. acs.orgacsgcipr.org Such reagents are valued for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions with high functional group tolerance. youtube.comresearchgate.net The hydroxyl group at the 4-position could potentially modulate the reagent's solubility and reactivity or serve as a handle for immobilization on a solid support.

Synthesis of 2-Iodoxybenzoic Acid (IBX) from Related Precursors

2-Iodoxybenzoic acid (IBX) is a powerful oxidizing agent in organic synthesis, particularly for the conversion of alcohols to aldehydes and ketones. wikipedia.org It is a hypervalent iodine(V) compound typically prepared by the oxidation of 2-iodobenzoic acid.

Common synthetic routes involve strong oxidizing agents. A widely used and environmentally friendly method employs Oxone (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) as the oxidant. wikipedia.orgorientjchem.org The reaction is typically performed by treating an aqueous solution of 2-iodobenzoic acid with an excess of Oxone and heating the mixture. For example, warming the solution to 70°C for about three hours results in the precipitation of IBX as a white crystalline solid. wikipedia.org Purer IBX can be obtained by shortening the reaction time, albeit with a slightly lower yield. wikipedia.org Another established method involves the use of potassium bromate (B103136) (KBrO₃) in sulfuric acid. wikipedia.orgguidechem.com

Due to its polymeric structure, IBX is notably insoluble in many common organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgorientjchem.org This limited solubility can be a drawback in practical applications. wikipedia.org It is also sensitive to heat and impact, posing an explosion risk above 200°C, which is why commercial preparations are often stabilized with carboxylic acids like benzoic acid and isophthalic acid. wikipedia.org

Table 1: Synthesis of 2-Iodoxybenzoic Acid (IBX) from 2-Iodobenzoic Acid

Oxidizing Agent Solvent Reaction Conditions Yield Purity Citation
Oxone Water 70°C, 3 hours 80% ≥95% wikipedia.org
Oxone Water 70°C, 1 hour 77% ≥99% wikipedia.org

Preparation of 2-Iodosobenzoic Acid (IBA) Derivatives

2-Iodosobenzoic acid (IBA) is a trivalent cyclic hypervalent iodine(III) oxidant and serves as a precursor to IBX and other iodine(III) reagents. nih.gov The synthesis of IBA from 2-iodobenzoic acids requires careful control to prevent further oxidation to the explosive pentavalent IBX. nih.gov

A practical and safe method for preparing IBA involves using Oxone in an aqueous solution under mild, room temperature conditions. nih.govnih.gov This approach reliably affords cyclic hypervalent iodine(III) compounds in excellent yields without contamination by the hazardous IBX. nih.govresearchgate.net The resulting IBA can then be used as a precursor for other derivatives. The hydroxy group of IBA can be derivatized through solvolytic functionalization under mild conditions (80°C or lower) to introduce other ligands such as acetate (B1210297) (OAc), triflate (OTf), or azide (B81097) (N₃). nih.gov

Table 2: Selective Synthesis of 2-Iodosobenzoic Acid (IBA) from 2-Iodobenzoic Acid

Oxidizing Agent Solvent Reaction Conditions Key Advantage Citation

Reaction Mechanisms in Hypervalent Iodine Mediated Transformations, e.g., Hypervalent Twisting

Hypervalent iodine reagents, particularly IBX, are known for their unique reactivity in oxidation reactions, which is explained by specific mechanistic pathways. One of the most significant proposed mechanisms for the oxidation of alcohols by IBX is the "hypervalent twist". wikipedia.orgcaltech.edu

The mechanism involves three main steps:

Ligand Exchange : The reaction begins with a ligand exchange where the alcohol substrate replaces the hydroxyl group on the iodine center. wikipedia.org

Hypervalent Twist : This step is a crucial rearrangement of the hypervalent bonds. The geometry of the intermediate formed after ligand exchange is such that the iodine-oxygen double bond is not in the correct plane for the subsequent elimination step. The hypervalent twist is a conformational change that moves the oxygen atom into the appropriate position to form a five-membered cyclic transition state. wikipedia.orgguidechem.com This twist is driven by steric hindrance between the ortho-hydrogen atom of the benzoic acid ring and the protons of the alkoxy group from the alcohol. wikipedia.orgguidechem.com Consequently, larger, more sterically hindered alcohols can react faster than smaller ones. wikipedia.org

Elimination : Following the twist, a concerted elimination reaction occurs, breaking the C-H bond of the alcohol and the I-O bond, which forms the carbonyl product and reduces the iodine(V) center to an iodine(III) species (2-iodosobenzoic acid). wikipedia.org

There has been some debate in the scientific community regarding the rate-determining step (RDS) of this process. While initial computational studies suggested the hypervalent twist is the RDS caltech.edu, later experimental kinetic isotope effect (KIE) studies and further computations have indicated that the C-H bond cleavage during the reductive elimination step is, in fact, the RDS. nih.govbohrium.com Despite this, the concept of the hypervalent twist remains critical for understanding the reactivity and selectivity of IBX. nih.govnsf.gov

Advanced Applications of 4 Hydroxy 2 Iodobenzoic Acid and Its Derivatives in Organic Synthesis and Materials Science

Cross-Coupling Reaction Precursor Chemistry

The carbon-iodine bond in 4-hydroxy-2-iodobenzoic acid is a key feature that enables its participation in numerous palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for oxidative addition to a low-valent palladium center, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. While the ortho-carboxylic acid can sometimes influence the reaction's efficiency, for instance by passivating certain catalyst systems, the compound remains a viable substrate for creating highly functionalized biaryl systems and other complex architectures. acs.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound. This compound can serve as the organohalide partner, coupling with various aryl or vinyl boronic acids to produce substituted biphenyls and related structures. These products are significant in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.

Table 1: Representative Suzuki-Miyaura Coupling of a 2-Iodobenzoic Acid Derivative

Coupling Partner Catalyst System Base Solvent Product Structure Yield (%)
Phenylboronic acid Pd(OAc)₂ / Ligand K₂CO₃ Aqueous Dioxane Good
4-Methylphenylboronic acid Pd(OAc)₂ / Oxime Ligand K₂CO₃ Aqueous Dioxane Good

Data adapted from analogous reactions with 2-iodobenzoic acid. Yields are representative. researchgate.netresearchgate.net

Stille Coupling Applications

The Stille coupling reaction provides another powerful method for C-C bond formation by pairing an organohalide with an organotin reagent (organostannane). chemie-brunschwig.chresearchgate.net this compound is a suitable electrophile for this transformation. The reaction is valued for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback. acs.orgchemie-brunschwig.ch The choice of palladium catalyst, ligands, and additives is crucial for achieving high yields and preventing side reactions like homo-coupling of the stannane (B1208499) reagent. In some contexts, 2-iodobenzoic acid has been shown to inhibit certain palladium nanoparticle catalysts, a factor that must be considered in catalyst selection. acs.org

Table 2: Exemplary Stille Coupling Reactions with 2-Iodobenzoic Acid Derivatives

Organostannane Partner Catalyst Solvent Product Type
Tributyl(vinyl)tin Pd(OAc)₂ / PPh₃ DMF 2-Vinylbenzoic acid derivative
Allenyltributyltin Pd(OAc)₂ / PPh₃ DMF 2-Allenylbenzoic acid derivative

Data is based on reactions with analogous 2-iodobenzoic acids. acs.orgresearchgate.net

Other Palladium-Catalyzed Coupling Transformations

Beyond Suzuki and Stille reactions, the reactivity of the C-I bond in this compound allows its use in other significant palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an internal alkyne, a critical structure in many natural products and functional materials. researchgate.netnih.gov The process typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. rsc.org This reaction is a powerful tool for creating complex olefinic structures. However, substrates like 2-iodobenzoic acid can sometimes lead to lower yields due to potential catalyst poisoning. rsc.org

Building Block in Complex Molecular Architectures

The combination of functional groups on this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds and other complex molecular structures.

Synthesis of Acylhydrazones from Iodobenzoic Acid Hydrazides

Acylhydrazones are a class of compounds containing the –CO–NH–N=CH– moiety, known for a wide range of biological activities. mdpi.comnih.gov They are synthesized through a straightforward two-step process starting from carboxylic acids like this compound.

Hydrazide Formation: The carboxylic acid is first converted to its corresponding ester (e.g., a methyl ester) and then reacted with hydrazine (B178648) hydrate (B1144303). This reaction substitutes the alkoxy group of the ester with a hydrazinyl group (–NHNH₂) to form the key intermediate, 4-hydroxy-2-iodobenzohydrazide. mdpi.commdpi.com

Condensation to form Acylhydrazone: The resulting iodobenzohydrazide is then condensed with an appropriate aldehyde or ketone. This reaction forms a Schiff base (an imine) at the terminal nitrogen of the hydrazide, yielding the final acylhydrazone product. mdpi.comnih.govmdpi.com

This synthetic route allows for the creation of a large library of diverse acylhydrazones by varying the aldehyde used in the final step. mdpi.comresearchgate.net

Scheme 1: General Synthesis of Acylhydrazones from 2-Iodobenzoic Acid

Step 1: Esterification followed by reaction with hydrazine hydrate to yield 2-iodobenzohydrazide. Step 2: Condensation of the hydrazide with a substituted aldehyde (R-CHO) to yield the final acylhydrazone.

Incorporation into Isocoumarins via Alkynes

Isocoumarins are a class of naturally occurring lactones (cyclic esters) that exhibit a wide range of pharmacological properties. nih.gov A powerful method for their synthesis involves the palladium-catalyzed reaction between a 2-iodobenzoic acid and a terminal alkyne. nih.govias.ac.in

This transformation is a domino reaction that typically begins with a Sonogashira coupling between the 2-iodobenzoic acid and the alkyne to form a 2-alkynylbenzoic acid intermediate. This intermediate then undergoes an intramolecular cyclization (6-endo-dig), where the carboxylic acid's hydroxyl group attacks the alkyne, forming the six-membered lactone ring of the isocoumarin (B1212949) scaffold. rsc.org Various catalyst systems, including those based on palladium, copper, and silver, have been developed to promote this reaction with high regioselectivity and yield. nih.govnih.govias.ac.inrsc.orgacs.org

Table 3: Synthesis of 3-Substituted Isocoumarins from 2-Iodobenzoic Acid and Terminal Alkynes

Terminal Alkyne Catalyst System Solvent Yield (%)
Phenylacetylene CuO@MgO PEG 92
1-Octyne Pd(OAc)₂ / ZnCl₂ DMF

Data is representative of reactions using 2-iodobenzoic acid as a substrate. researchgate.netnih.govacs.org

Indole (B1671886) Ring Functionalization

While direct applications of this compound in indole functionalization are not extensively documented, its structure serves as a valuable precursor for generating hypervalent iodine(III) reagents, such as diaryliodonium salts and benziodoxole derivatives. These reagents are powerful tools for the C-H functionalization of various heterocycles, including the indole nucleus, a core structure in numerous natural products and pharmaceuticals. nih.govmdpi.com

Hypervalent iodine reagents offer a milder and often more selective alternative to transition-metal-catalyzed methods for forming new carbon-carbon and carbon-heteroatom bonds. dovepress.comnih.gov Diaryliodonium salts derived from iodobenzoic acids can be used for the direct arylation of indoles, typically at the electron-rich C2 or C3 positions, in the absence of metal catalysts. acs.org The general mechanism involves the electrophilic attack of the iodonium (B1229267) salt on the indole ring.

Furthermore, this compound can be converted into cyclic hypervalent iodine reagents, such as benziodoxolones. These reagents exhibit unique reactivity and are known to participate in various oxidative transformations. researchgate.net The functionalization of indoles using such reagents can lead to the introduction of diverse substituents, paving the way for the synthesis of complex indole alkaloids and related bioactive molecules. researchgate.net The development of these specialized reagents is a key strategy for achieving site-selective modifications on the indole scaffold. nih.gov

Reagent Type Derived from PrecursorTypical Indole FunctionalizationPosition of Functionalization
Diaryliodonium SaltC-H ArylationC2 or C3
Benziodoxolone-type ReagentOxidative Cyclization / AnnulationVaries with substrate
Phenyliodine Diacetate (PIDA) AnalogueOxidative C-C or C-N bond formationC2 or C3

Development of Polymer-Supported Reagents and Catalysts

The immobilization of reactive species on solid supports is a cornerstone of green chemistry, facilitating easier purification, product isolation, and catalyst recycling. nsf.gov this compound is an ideal candidate for such applications due to its multiple functional handles that allow for covalent attachment to polymer resins.

The phenolic hydroxyl group of this compound provides a convenient anchor point for immobilization onto various polymer supports through the formation of a stable ether bond. A common and effective method is the Williamson ether synthesis. In this procedure, the hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic phenoxide. This phenoxide is then reacted with a polymer resin functionalized with a good leaving group, most commonly a chloromethyl group, such as that found on Merrifield's resin (chloromethylated polystyrene).

This strategy securely tethers the iodoarene moiety to the insoluble polymer support. The resulting polymer-supported reagent can then be used in various synthetic transformations, with the significant advantage that the spent reagent and the iodoarene byproduct remain bound to the resin and can be removed by simple filtration.

Polymer ResinFunctional GroupLinkage TypeTypical Reaction Conditions
Merrifield's Resin-CH₂ClBenzyl EtherBase (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, THF)
Wang Resin-CH(OH)ArBenzyl EtherMitsunobu conditions (DEAD, PPh₃)
Bromo-polystyrene-BrPhenyl EtherUllmann condensation (Cu catalyst, Base)

A major drawback of stoichiometric hypervalent iodine reagents is the generation of iodoarene byproducts, which can be difficult to separate from the reaction products. nsf.gov Designing recyclable analogues is crucial for sustainable synthesis. This compound can be modified to create such reagents.

One strategy involves leveraging the intrinsic acidity of the carboxylic acid group. For instance, converting the iodo group to a hypervalent iodine(V) center, analogous to 2-Iodoxybenzoic acid (IBX), yields a reagent whose reduced form, the parent this compound, can be easily recovered from a reaction mixture through a simple acid-base extraction. This approach has been successfully demonstrated with related compounds like m-iodosylbenzoic acid, which serves as a recyclable reagent for iodination reactions. beilstein-journals.org

A second approach is to introduce highly polar functional groups to impart water solubility. While the existing hydroxyl and carboxyl groups enhance polarity, further modification, such as sulfonation of the aromatic ring, could produce a highly water-soluble reagent. This would confine the reagent and its reduced form to an aqueous phase, allowing for simple separation from organic products and subsequent recovery and re-oxidation of the catalyst. This concept is inspired by the development of water-soluble reagents like potassium 4-iodylbenzenesulfonate (PIBS). researchgate.net

Modification StrategyKey Functional GroupMethod of RecoveryRecyclability
Carboxylic Acid Handle-COOHAcid-base extractionGood
Sulfonation-SO₃HPhase separation (aqueous/organic)Excellent
Quaternization (of a derived amine)-N⁺R₃Phase separation (aqueous/organic)Excellent

Supramolecular Chemistry and Co-crystal Formation

The precise arrangement of molecules in the solid state, governed by non-covalent interactions, is the focus of supramolecular chemistry and crystal engineering. This compound is a molecule rich in functional groups capable of forming predictable and robust intermolecular interactions, making it an excellent component for designing complex solid-state architectures.

Hydrogen bonds are the most powerful and directional interactions in supramolecular chemistry. This compound possesses two strong hydrogen bond donors (the carboxylic acid -OH and the phenolic -OH) and multiple acceptors (the carbonyl oxygen, the carboxylic hydroxyl oxygen, and the phenolic hydroxyl oxygen).

The carboxylic acid group is well-known to form a highly stable, centrosymmetric dimer synthon (an R²₂(8) motif in graph-set notation). This interaction is one of the most reliable in crystal engineering and is expected to be a primary feature in the crystal structure of this compound and its co-crystals. acs.orgnih.gov

Beyond the carboxylic acid dimer, the phenolic hydroxyl group can participate in additional hydrogen bonds. It can form chains or sheets by interacting with the carboxyl group of an adjacent dimer or with other hydrogen bond acceptors. Crystal structure analysis of the related methyl 2-hydroxy-4-iodobenzoate reveals both an intramolecular hydrogen bond between the hydroxyl group and the ester's carbonyl oxygen, as well as intermolecular hydrogen bonds that form centrosymmetric dimeric pairs. iucr.org This indicates a high propensity for forming intricate and stable hydrogen-bonded networks. rsc.org

SynthonDonor GroupAcceptor GroupCommon Resulting Motif
Carboxylic Acid Dimer-COOH-COOHCentrosymmetric R²₂(8) dimer
Phenol-Carbonyl ChainPhenolic -OHCarbonyl C=OC(7) chain
Phenol-Phenol ChainPhenolic -OHPhenolic -OHC(4) chain
Intramolecular H-bondPhenolic -OHortho-Carbonyl C=OS(6) ring

The iodine atom on the aromatic ring of this compound is a potent halogen bond donor. A halogen bond is a non-covalent interaction wherein an electrophilic region on the halogen atom (the σ-hole) is attracted to a Lewis basic (nucleophilic) site, such as the lone pair on a nitrogen, oxygen, or sulfur atom. nih.gov This interaction is highly directional, following the C–I bond vector.

In crystal engineering, halogen bonding is used as a reliable tool to guide the assembly of molecules into desired architectures, such as 1D chains, 2D sheets, or 3D networks. nih.gov Studies on 4-iodobenzoic acid and its fluorinated analogues have shown that the iodine atom readily forms strong halogen bonds with acceptors like pyridines, pyrimidines, and dithianes. nih.govrsc.org The strength of this interaction can be enhanced by the presence of electron-withdrawing groups on the aromatic ring.

The combination of strong hydrogen bonding from the carboxyl and hydroxyl groups with the directional halogen bonding from the iodine atom allows for the construction of highly ordered, multicomponent co-crystals. acs.org By selecting appropriate co-formers that can act as both hydrogen bond and halogen bond acceptors, it is possible to create complex supramolecular structures with predictable connectivity and dimensionality. nih.gov

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeTypical Bond Distance (Å)
C-IPyridyl-NI···N2.8 - 3.1
C-ICarbonyl-OI···O3.0 - 3.3
C-IThiane-SI···S3.2 - 3.5
C-IIodide-II···I (Type II)3.6 - 4.0

Applications in Advanced Material Design

The unique structural characteristics of this compound, namely the presence of a polymerizable carboxyl and hydroxyl group, along with a reactive aryl-iodide bond, make it a valuable monomer for the design of advanced functional materials. The strategic placement of the iodine atom allows for post-polymerization modification, enabling the introduction of specific functionalities onto a pre-formed polymer backbone. This approach is particularly advantageous for creating materials with tailored optical and electronic properties.

The development of fluorescent solvatochromic resins, materials that exhibit a change in their fluorescence color in response to the polarity of their environment, is a significant area of materials science. These resins have potential applications in chemical sensing, bio-imaging, and as polarity probes for various media. A proposed synthetic pathway for creating such a resin leverages this compound as a key building block.

Step 1: Synthesis of Poly(4-hydroxy-2-iodobenzoate)

The initial step is the polymerization of this compound to form a polyester (B1180765). To prevent unwanted side reactions, the hydroxyl group is typically protected, for instance, as an acetate (B1210297) ester, prior to polymerization. The resulting 4-acetoxy-2-iodobenzoic acid is then subjected to melt polycondensation. This process involves heating the monomer under high vacuum to drive the polymerization by removing the acetic acid byproduct. The resulting polymer is poly(4-hydroxy-2-iodobenzoate), a resin with regularly spaced iodine atoms along its backbone.

Step 2: Post-Polymerization Functionalization with a Solvatochromic Dye

The iodine atoms on the polyester backbone serve as versatile handles for introducing the desired fluorescent and solvatochromic properties. This is achieved through a post-polymerization modification using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Sonogashira coupling. rsc.orgunh.edu For this purpose, a solvatochromic dye bearing a suitable reactive group, like a boronic acid (for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling), is required.

A common class of solvatochromic fluorophores are donor-acceptor (D-π-A) systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. A suitable dye for this application would be one that can be readily functionalized for cross-coupling, for example, a derivative of naphthalimide or coumarin.

The functionalization reaction would involve dissolving the poly(4-hydroxy-2-iodobenzoate) and the functionalized solvatochromic dye in a suitable solvent, along with a palladium catalyst, a ligand, and a base. The reaction mixture is then heated to effect the cross-coupling, resulting in the covalent attachment of the solvatochromic dye to the polyester backbone.

Properties of the Resulting Fluorescent Solvatochromic Resin

The final resin is expected to exhibit fluorescence originating from the attached dye molecules. The key property of this material is its solvatochromism. When the resin is exposed to different solvents, the solvent molecules will interact with the polymer chains and the embedded dye molecules. In a nonpolar solvent, the dye's emission will be at a shorter wavelength (e.g., blue or green). As the polarity of the solvent increases, it will stabilize the excited state of the donor-acceptor dye more than the ground state, leading to a red-shift in the fluorescence emission (e.g., to yellow, orange, or red). wikipedia.org

This change in fluorescence color can be visually observed and quantified using a fluorometer. The magnitude of the solvatochromic shift is dependent on the specific structure of the dye and its interaction with the polymer matrix and the solvent.

Interactive Data Table: Hypothetical Solvatochromic Properties

The following table illustrates the expected solvatochromic behavior of the synthesized resin in a range of solvents with varying polarity. The emission maxima are hypothetical but representative of typical donor-acceptor solvatochromic dyes.

SolventPolarity (Dielectric Constant, ε)Fluorescence Emission Maximum (λ_em, nm)Observed Color
Toluene2.4480Blue-Green
Dichloromethane9.1510Green-Yellow
Acetone21.0540Yellow
Ethanol24.6570Orange
Acetonitrile37.5590Red-Orange
Water80.1620Red

Advanced Spectroscopic and Diffraction Characterization of 4 Hydroxy 2 Iodobenzoic Acid and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Hydroxy-2-iodobenzoic acid, ¹H and ¹³C NMR spectra provide definitive information about the number and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region will display a characteristic splitting pattern determined by the substitution on the benzene (B151609) ring. The proton ortho to the carboxylic acid and meta to the hydroxyl group (H-3) would likely appear as a doublet. The proton ortho to the hydroxyl group (H-5) would be a doublet of doublets, and the proton meta to both the iodine and carboxylic acid (H-6) would also be a doublet. The chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing iodine and carboxyl groups deshield nearby protons, shifting them downfield, while the electron-donating hydroxyl group has a shielding effect. The acidic protons of the -COOH and -OH groups are typically broad singlets and may exchange with deuterium (B1214612) when D₂O is added.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound has seven carbon atoms, with six in the aromatic ring and one in the carboxyl group. The carbon atom bonded to the iodine (C-2) will be significantly shifted upfield due to the "heavy atom effect." The carboxyl carbon (C=O) will appear far downfield, typically in the 165-175 ppm range. The carbon attached to the hydroxyl group (C-4) will also show a characteristic downfield shift. The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-COOH11.0 - 13.0 (broad s)165 - 175
C2-I-90 - 100
C3-H7.3 - 7.5 (d)120 - 125
C4-OH9.0 - 10.0 (broad s)155 - 160
C5-H6.8 - 7.0 (dd)115 - 120
C6-H7.8 - 8.0 (d)130 - 135

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most notable feature is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping this broad band is the O-H stretch from the phenolic hydroxyl group, typically appearing around 3400-3200 cm⁻¹. The presence of a strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid group.

Further confirmation is provided by C-O stretching vibrations, which appear in the 1320-1210 cm⁻¹ region for the carboxylic acid and around 1250 cm⁻¹ for the aryl-OH bond. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring give rise to peaks in the 1600-1450 cm⁻¹ range. The C-I bond stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)
PhenolO-H Stretch3400 - 3200 (broad)
Carboxylic AcidC=O Stretch1760 - 1690 (strong)
Aromatic RingC=C Stretch1600 - 1450 (multiple bands)
Carboxylic AcidC-O Stretch1320 - 1210
PhenolC-O Stretch~1250

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, thereby establishing the absolute structure of the molecule.

The study revealed that methyl 2-hydroxy-4-iodobenzoate crystallizes in the monoclinic space group P2₁/c. iucr.org The structure confirms the substitution pattern on the aromatic ring. A key feature is the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen of the methyl ester. In the crystal lattice, molecules form centrosymmetric dimers through intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. iucr.org These dimers then arrange into layered structures. This detailed structural information is crucial for understanding the physical properties and potential for crystal engineering of this compound and its derivatives.

Interactive Table 3: Crystallographic Data for Methyl 2-hydroxy-4-iodobenzoate iucr.org

ParameterValue
Chemical FormulaC₈H₇IO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0858 (4)
b (Å)4.5958 (2)
c (Å)18.2323 (7)
β (°)104.996 (2)
Volume (ų)896.94 (6)
Z (molecules/cell)4
Key InteractionsIntramolecular and Intermolecular H-bonds

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline (powdered) materials. Unlike SCXRD, which requires a single, high-quality crystal, PXRD provides information about the bulk sample, making it ideal for routine phase identification, purity assessment, and analysis of polymorphism. units.itcarleton.edu

A PXRD experiment on a crystalline sample of this compound would produce a characteristic diffraction pattern, or diffractogram. This pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific solid form. units.it

The positions of the diffraction peaks are determined by the spacing between the lattice planes of the crystal, as described by Bragg's Law (nλ = 2d sinθ). carleton.edu By analyzing the peak positions (d-spacings) and their relative intensities, one can:

Identify the crystalline phase of the material by comparing the pattern to a database.

Determine the purity of a sample by detecting the presence of peaks from other crystalline impurities.

Study polymorphism, which is the ability of a compound to exist in more than one crystal structure.

Obtain information about the unit cell dimensions if the structure is unknown. carleton.edu

For this compound, PXRD would be used to ensure batch-to-batch consistency of the crystalline form and to detect any potential polymorphic transitions that could affect its physical properties.

Mass Spectrometry Techniques (e.g., ESI-IT-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to confirm the molecular weight and deduce the elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically keeps the molecule intact during ionization. nih.gov

For this compound (molar mass: 266.02 g/mol ), ESI-MS analysis would be expected to show a prominent ion corresponding to the deprotonated molecule, [M-H]⁻, at an m/z of approximately 265 in negative ion mode. researchgate.net This is due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups. In positive ion mode, the protonated molecule, [M+H]⁺, at an m/z of approximately 267 might also be observed.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₅IO₃). The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern.

Tandem mass spectrometry (MS/MS), often performed with an ion trap (IT) analyzer, can provide further structural information. By isolating the parent ion (e.g., m/z 265) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov A likely fragmentation pathway for the [M-H]⁻ ion of this compound would be the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, resulting in a fragment ion at m/z 221. This fragmentation confirms the presence of the carboxylic acid moiety.

Computational and Theoretical Investigations of 4 Hydroxy 2 Iodobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are mainstays in the computational analysis of molecular systems. DFT methods, such as the widely used B3LYP functional, are known for their balance of accuracy and computational efficiency in accounting for electron correlation. The Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic structure, although it does not account for electron correlation to the same extent as DFT. These methods are applied to elucidate various properties of 4-Hydroxy-2-iodobenzoic acid.

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The procedure iteratively adjusts the atomic coordinates until the forces on the atoms are negligible.

The optimized geometry provides critical information about the molecule's spatial configuration, including the planarity of the benzene (B151609) ring and the orientation of the carboxyl and hydroxyl functional groups, as well as the position of the iodine atom. This structural data is the foundation for all other computational predictions.

Table 1: Predicted Geometrical Parameters for this compound (Note: Specific experimental or calculated data for this molecule is not available in the cited literature. This table illustrates the type of data obtained from geometry optimization.)

Parameter Atom(s) Predicted Value (DFT/B3LYP) Predicted Value (HF)
Bond Lengths (Å) C-I Data not available Data not available
C-O (hydroxyl) Data not available Data not available
C=O (carboxyl) Data not available Data not available
O-H (hydroxyl) Data not available Data not available
**Bond Angles (°) ** C-C-I Data not available Data not available
C-C-O (hydroxyl) Data not available Data not available
O=C-O (carboxyl) Data not available Data not available
Dihedral Angles (°) C-C-C-O (hydroxyl) Data not available Data not available

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests that the molecule is more reactive.

For this compound, analysis of the FMOs would reveal the distribution of electron density. The HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and carboxyl groups, while the LUMO may be distributed over the carboxyl group and the carbon-iodine bond. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Note: Specific calculated data for this molecule is not available in the cited literature. This table illustrates the type of data obtained from FMO analysis.)

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

| HOMO-LUMO Gap (ΔE) | Data not available |

Vibrational frequency analysis is performed computationally to predict the infrared (IR) and Raman spectra of a molecule. This analysis is conducted on the optimized molecular geometry. The calculation of the second derivatives of the energy with respect to the atomic coordinates yields a set of vibrational modes and their corresponding frequencies. These predicted frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands.

For this compound, this analysis would predict characteristic stretching and bending frequencies for the O-H (hydroxyl and carboxyl), C=O, C-O, C-I, and aromatic C-H bonds. The theoretical spectrum serves as a valuable tool for interpreting experimental results.

Table 3: Selected Predicted Vibrational Frequencies for this compound (Note: Specific calculated data for this molecule is not available in the cited literature. This table illustrates the type of data obtained from vibrational analysis.)

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
O-H Stretch Hydroxyl Data not available
O-H Stretch Carboxylic Acid Data not available
C=O Stretch Carboxylic Acid Data not available
C-I Stretch Iodo Group Data not available

| Aromatic C-H Stretch | Benzene Ring | Data not available |

Computational methods, particularly DFT, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. The prediction involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Predicted NMR spectra for this compound would provide valuable information for structural elucidation, allowing for the assignment of specific protons and carbons in the molecule. The accuracy of these predictions has become increasingly reliable, often complementing experimental NMR studies.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Specific calculated data for this molecule is not available in the cited literature. This table illustrates the type of data obtained from NMR prediction.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH) Data not available Data not available
Hydroxyl (OH) Data not available Data not available
Aromatic H (Position 3) Data not available Data not available
Aromatic C (Position 1) Data not available
Aromatic C (Position 2 - Iodo) Data not available

| Aromatic C (Position 4 - Hydroxy) | | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate regions of neutral or intermediate potential.

An MEP map of this compound would highlight the negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, making them sites for electrophilic interactions and hydrogen bonding. Conversely, the hydrogen atoms of these groups, particularly the acidic proton of the carboxyl group, would show a strong positive potential. This analysis is invaluable for understanding intermolecular interactions and predicting reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. NBO analysis provides detailed information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds (ionicity and hybridization).

The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is quantified using second-order perturbation theory, providing insight into the delocalization of electron density and the stability of the molecule. For this compound, NBO analysis could quantify the electron-donating effects of the hydroxyl group and the electron-withdrawing effects of the carboxyl and iodo groups through hyperconjugative interactions with the aromatic ring.

Table 5: NBO Analysis - Donor-Acceptor Interactions for this compound (Note: Specific calculated data for this molecule is not available in the cited literature. This table illustrates the type of data obtained from NBO analysis.)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) of Hydroxyl π* (C-C) of Ring Data not available
π (C-C) of Ring σ* (C-I) Data not available

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules by calculating parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in understanding the structure-property relationships and in the rational design of new NLO materials.

Despite the utility of these predictive methods, a specific computational analysis of the NLO properties of this compound is not available in the current body of scientific literature. Such a study would be valuable in assessing its potential for NLO applications, considering the presence of both electron-donating (-OH) and electron-withdrawing (-COOH) groups, as well as a heavy atom (iodine), which could influence its electronic and optical characteristics.

Table 1: Hypothetical Data Table for NLO Properties of this compound

Since no specific data exists, the following table is a template that would be used to present such findings if a computational study were to be conducted.

ParameterCalculated Value (a.u.)
Dipole Moment (μ)Data not available
Polarizability (α)Data not available
First-Order Hyperpolarizability (β)Data not available

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. This involves mapping the potential energy surface of a reaction to identify key intermediates, transition states, and to determine the energy barriers that govern the reaction rate.

Transition state analysis is a cornerstone of computational reaction mechanism studies. It involves locating the saddle point on the potential energy surface that connects reactants to products. The geometry and vibrational frequencies of the transition state provide crucial information about the bond-making and bond-breaking processes. For reactions involving this compound, such as esterification, decarboxylation, or reactions involving the iodine substituent, transition state analysis would clarify the atomistic pathway of the transformation. However, no such computational studies have been reported for this specific molecule.

The energy barrier, or activation energy, is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computationally, this is calculated as the difference in energy between the transition state and the reactants. Knowledge of the energy barriers for various potential reaction pathways of this compound would allow for predictions of its reactivity and the feasibility of different transformations under various conditions. At present, there is no published research detailing the computationally determined energy barriers for reactions of this compound.

Table 2: Hypothetical Data Table for a Reaction of this compound

This table illustrates how data from a computational study on a hypothetical reaction of this compound would be presented.

Reaction CoordinateEnergy (kcal/mol)
ReactantsData not available
Transition StateData not available
ProductsData not available
Energy Barrier Data not available

Advanced Analytical Methodologies for 4 Hydroxy 2 Iodobenzoic Acid in Chemical Research

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Hydroxy-2-iodobenzoic acid. The development of a robust HPLC method is essential for assessing the purity of synthesized batches and for real-time monitoring of chemical reactions involving this compound.

A typical Reverse-Phase HPLC (RP-HPLC) method for this compound would involve a C18 column, which is effective for separating aromatic acids. longdom.orghelixchrom.com The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A gradient elution is often preferred, starting with a higher proportion of a polar solvent (e.g., water with an acid modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. longdom.orglongdom.org This gradient allows for the efficient elution of the target compound while separating it from potential impurities or reactants and products in a reaction mixture.

Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound provides strong chromophores. researchgate.net The selection of the detection wavelength is based on the UV spectrum of the compound, typically at one of its absorption maxima to ensure high sensitivity. longdom.org For instance, benzoic acid derivatives generally exhibit characteristic absorption peaks around 230 nm and 280 nm. researchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of the analytical procedure, encompassing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.orglongdom.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm particle size) longdom.org
Mobile Phase A 0.1% Phosphoric acid in Water longdom.org
Mobile Phase B Acetonitrile longdom.org
Gradient Program Optimized for separation of impurities
Flow Rate 1.0 mL/min longdom.org
Detection Wavelength ~230 nm longdom.org
Column Temperature 30 °C

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. etamu.edu Due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov A common derivatization method is trimethylsilylation, where the active hydrogen of the carboxylic acid and hydroxyl groups is replaced by a trimethylsilyl (TMS) group. nih.govnih.gov This process significantly increases the volatility of the compound, making it amenable to GC analysis.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. etamu.edu The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The temperature of the GC oven is programmed to increase over time to facilitate the elution of compounds with different boiling points. nih.gov

As the separated compounds elute from the GC column, they enter the mass spectrometer, which acts as a detector. etamu.edu The molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "chemical fingerprint," allowing for the unambiguous identification of this compound and other components in the mixture by comparing the obtained spectra with spectral libraries. researchgate.net

Table 2: Typical GC-MS Analysis Parameters for Derivatized this compound

Parameter Condition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov
GC Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium nih.gov
Injector Temperature 250 °C nih.gov
Oven Program Temperature ramp from ~50 °C to 250 °C nih.gov
Ionization Mode Electron Impact (EI), 70 eV mdpi.com
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

| Scan Range | m/z 33-500 mdpi.com |

Solid-Phase Microextraction (SPME) Techniques for Sample Preparation

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. buffalostate.eduiltusa.com It is particularly useful for extracting analytes from a sample matrix prior to chromatographic analysis. For the analysis of this compound, SPME can be employed to pre-concentrate the analyte from aqueous samples or the headspace above a solid or liquid sample, thereby enhancing the sensitivity of the subsequent analysis. nih.gov

The core of the SPME technique is a fused silica fiber coated with a thin layer of a stationary phase. The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For an aromatic acid like this compound, a polar coating such as polyacrylate or a mixed-phase coating like Carboxen/Polydimethylsiloxane (CAR/PDMS) could be effective. pan.olsztyn.pl

The extraction can be performed in two modes: direct immersion (DI-SPME), where the fiber is directly exposed to the liquid sample, or headspace (HS-SPME), where the fiber is exposed to the vapor phase above the sample. iltusa.com After an equilibrium or a defined time, the fiber is retracted and transferred to the injection port of a gas or liquid chromatograph for desorption of the analytes. buffalostate.edu In GC, thermal desorption is used, while in HPLC, the analytes are desorbed using a solvent. buffalostate.edu SPME offers several advantages, including reduced sample preparation time, minimal solvent consumption, and the ability to be automated. nih.govrsc.org

Table 3: SPME Parameters for this compound Sample Preparation

Parameter Description
SPME Fiber Coating Polyacrylate (PA) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) mdpi.com
Extraction Mode Direct Immersion (DI) for liquid samples or Headspace (HS) for solid/liquid samples iltusa.com
Extraction Temperature Optimized to balance analyte volatility and partitioning (e.g., 30-60 °C for HS-SPME) mdpi.comnih.gov
Extraction Time Dependent on achieving equilibrium or for a fixed pre-equilibrium time (e.g., 30-40 min) mdpi.comnih.gov
Agitation Stirring or sonication to facilitate mass transfer

| Desorption | Thermal desorption in GC injector or solvent desorption in HPLC interface buffalostate.edu |

Optical Waveguide Spectrometry for Surface Analysis

Optical Waveguide Spectrometry is a highly sensitive surface analysis technique used to study the adsorption and interaction of molecules at solid-liquid or solid-gas interfaces. nih.gov This method can be applied to investigate the surface behavior of this compound, for instance, its adsorption onto various substrates or its incorporation into thin films.

In this technique, a laser beam is coupled into a thin, transparent film (the waveguide) that has a higher refractive index than the surrounding media. The light is guided within the film by total internal reflection. An evanescent field extends a short distance from the waveguide surface into the surrounding medium. Any molecules, such as this compound, that adsorb to the waveguide surface will interact with this evanescent field, causing a change in the properties of the guided light (e.g., its effective refractive index).

By monitoring these changes, one can obtain real-time information about the kinetics and extent of adsorption, as well as conformational changes of the adsorbed molecules. nih.gov This technique is label-free and provides high sensitivity, making it suitable for studying surface processes at very low concentrations. For example, it could be used to study the formation of self-assembled monolayers of this compound derivatives on a substrate.

Table 4: Principles of Optical Waveguide Spectrometry for Surface Analysis of this compound

Principle Description
Light Guiding Light is confined and guided within a thin film of high refractive index.
Evanescent Field An electromagnetic field that decays exponentially from the waveguide surface into the surrounding medium.
Sensing Mechanism Adsorption of this compound molecules onto the waveguide surface alters the local refractive index within the evanescent field.
Signal Transduction The change in refractive index leads to a measurable change in the coupling angle or phase of the guided light.

| Information Obtained | Adsorption kinetics, layer thickness, and refractive index of the adsorbed molecular layer. |

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-2-iodobenzoic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via palladium-catalyzed coupling reactions. For example, regioselective coupling of iodophenols or iodobenzoic acid derivatives with allenylphosphonates in PEG-400 yields benzofuran or isocoumarin derivatives with high regiocontrol (70–85% yields) . Key factors include:

  • Catalyst system : Pd(OAc)₂ with arylphosphine ligands (e.g., PPh₃) enhances cross-coupling efficiency.
  • Solvent : PEG-400 improves solubility and reduces side reactions.
  • Temperature : Reactions at 80–100°C optimize kinetics while avoiding decomposition.
    Methodological validation via ¹H/³¹P NMR and X-ray crystallography ensures structural fidelity .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used.

  • HPLC : Reverse-phase C18 columns with mobile phases like methanol/water (70:30 v/v) and UV detection at 254 nm provide resolution for iodinated aromatic acids .
  • GC-MS : Derivatization with BSTFA enhances volatility, enabling detection limits of 0.1–1 ng/mL in urine/serum .
    Calibration curves (R² > 0.99) and internal standards (e.g., deuterated analogs) improve accuracy.

Q. How should this compound be stored to maintain stability?

  • Storage conditions : 2–30°C in airtight, light-resistant containers to prevent photodegradation .
  • Incompatibilities : Avoid strong acids/oxidizing agents (e.g., HNO₃, H₂O₂), which may induce decarboxylation or iodination loss .
    Stability under these conditions is validated via periodic NMR and FTIR analysis to monitor structural integrity.

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

Regioselectivity in Pd-catalyzed reactions is influenced by:

  • Substrate electronics : Electron-withdrawing groups (e.g., -COOH) direct coupling to the ortho position.
  • Ligand choice : Bulky ligands (e.g., P(4-MeOC₆H₄)₃) favor β,γ-attack on allene substrates, minimizing byproducts .
    Computational DFT studies (e.g., Gaussian09) predict transition-state energies to optimize ligand-substrate pairings .

Q. What structural characterization techniques resolve ambiguities in iodinated benzoic acid derivatives?

  • X-ray crystallography : Resolves iodine positioning and hydrogen-bonding networks (e.g., O–H···O interactions between -COOH and -OH groups) .
  • Solid-state NMR : ¹³C CP/MAS spectra differentiate tautomeric forms (e.g., enol vs. keto) in crystalline phases .
    Combined with IR spectroscopy (1700 cm⁻¹ for C=O stretching), these methods validate purity and conformation.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the iodine atom’s σ-hole facilitates halogen-bonding interactions in supramolecular assemblies .
  • Molecular dynamics (MD) : Simulates solvent effects (e.g., PEG-400) on reaction pathways to optimize solvent selection .

Q. How should researchers resolve contradictions in biomarker correlation studies involving this compound?

Discrepancies between intake and biomarker levels (e.g., urinary excretion) may arise from:

  • Metabolic variability : Phase II conjugation (glucuronidation/sulfation) alters excretion kinetics. LC-MS/MS profiling of metabolites (e.g., 4-Hydroxy-2-iodobenzoyl glucuronide) clarifies metabolic pathways .
  • Covariate adjustment : Multivariate regression models control for confounders (e.g., age, renal function) to isolate compound-specific effects .

Q. What strategies assess toxicological risks when primary data for this compound are limited?

  • Read-across approaches : Compare with structurally similar compounds (e.g., 4-hydroxybenzoic acid) sharing functional groups (-OH, -COOH) and metabolic pathways. Toxicity endpoints (e.g., hepatotoxicity) are extrapolated using QSAR models .
  • In vitro assays : Ames tests (for mutagenicity) and HepG2 cell viability assays provide preliminary hazard data .

Q. Methodological Notes

  • Experimental design : Use factorial designs to evaluate catalyst/solvent interactions in synthesis .
  • Data validation : Triplicate runs with blank controls minimize analytical variability in biomarker studies .
  • Ethical compliance : Follow OECD guidelines for in vitro toxicology assays to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.